6-Methyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
“6-Methyl-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the molecular formula C10H12O . It is related to 1-Indanol, which is a compound used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one has been synthesized by evaluating old methods and examining new ones . The synthesis involved the reaction of α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone with diverse nucleophiles .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,3-dihydro-1H-inden-1-ol” consists of a five-membered ring fused with a six-membered ring, with a hydroxyl (-OH) group and a methyl (-CH3) group attached .
Chemical Reactions Analysis
In a study, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone were reacted with various nucleophiles under Michael addition reaction conditions, resulting in a variety of compounds with different stabilities . The possibility of a retro-Michael reaction was also examined on the obtained products .
Scientific Research Applications
Antibacterial and Antifungal Studies
- Scientific Field: Medicinal Chemistry
- Application Summary: Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Anticancer Activity
- Scientific Field: Oncology
- Application Summary: Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties, including anticancer activities .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of the anticancer activity were not specified in the source .
Anti-inflammatory Activity
- Scientific Field: Pharmacology
- Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been reported to have anti-inflammatory properties .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of the anti-inflammatory activity were not specified in the source .
Antioxidant Activity
- Scientific Field: Biochemistry
- Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been reported to have antioxidant properties .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of the antioxidant activity were not specified in the source .
Anti-Alzheimer Disease Activity
- Scientific Field: Neurology
- Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been reported to have anti-Alzheimer disease properties .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of the anti-Alzheimer disease activity were not specified in the source .
Inducing Cell Differentiation
- Scientific Field: Cell Biology
- Application Summary: Certain indene derivatives, such as 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, have shown potential in inducing the differentiation of NB4 cells .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .
Safety And Hazards
The safety data sheet for 1-Indanol, a related compound, indicates that it is harmful if swallowed and causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMDIDJGWMTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491551 | |
Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
200425-63-4 | |
Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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